Bienvenue dans la boutique en ligne BenchChem!

Sant-2

Allosteric modulation Smo antagonist Radioligand binding

SANT-2 is the essential Smo antagonist for Hedgehog pathway studies involving oncogenic SmoA1 variants (IC50 70 nM), where cyclopamine is ineffective. It achieves complete competitive displacement of both agonist and antagonist radioligands from Smo (Ki 7.8–8.4 nM), unlike the partial antagonist SANT-1. Validated for zebrafish embryo studies without inducing the confounding cyclopia phenotype and for mesenchymal stem cell osteoblast differentiation assays (IC50 30 nM). For experiments requiring full receptor blockade via allosteric modulation, SANT-2 is the required procurement choice.

Molecular Formula C26H26ClN3O4
Molecular Weight 480.0 g/mol
CAS No. 329196-48-7
Cat. No. B1663717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSant-2
CAS329196-48-7
SynonymsN-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Molecular FormulaC26H26ClN3O4
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
InChIKeyVQOJFGFKIVFMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sant-2 (CAS 329196-48-7) Procurement Guide: Smoothened Antagonist for Hedgehog Pathway Research


Sant-2 (CAS 329196-48-7) is a small-molecule antagonist of the Smoothened (Smo) receptor, the key signal transducer in the Hedgehog (Hh) signaling pathway [1]. It directly binds Smo with a dissociation constant (Kd) of 12 nM and inhibits Hh pathway activation in cellular assays with IC50 values ranging from 20–100 nM, depending on the specific cell line and activating stimulus [2] [3] [4].

Why Sant-2 Cannot Be Casually Substituted: Allosteric Binding and Oncogenic Mutant Activity Distinguish It from Other Smo Antagonists


Substituting Sant-2 with other Smo antagonists, even structurally similar ones like SANT-1, is scientifically unsound due to quantifiable differences in allosteric binding behavior and functional efficacy against clinically relevant oncogenic Smo mutants. Unlike SANT-1, Sant-2 can completely displace the agonist SAG-1.3 (100% vs. 40% replacement at 10 µM) and exhibits distinct binding kinetics that suggest an allosteric mechanism of antagonism [1]. Furthermore, while cyclopamine fails to inhibit the oncogenic SmoA1 mutant, Sant-2 retains potency, making it an essential tool for specific experimental questions [2].

Sant-2 Differential Evidence Guide: Quantitative Comparison Against SANT-1, Cyclopamine, and GANT-61


Allosteric Antagonism and Complete Displacement of SAG-1.3: Sant-2 vs. SANT-1

Sant-2 demonstrates an allosteric binding mode distinct from SANT-1, enabling complete displacement of the Smo agonist radioligand [³H]SAG-1.3. In contrast, SANT-1 fails to fully inhibit this binding [1] [2]. Quantitatively, Sant-2 achieves 100% replacement of Smo-bound SAG-1.3 at 10 µM, whereas SANT-1 achieves only 40% replacement under identical conditions [3].

Allosteric modulation Smo antagonist Radioligand binding SAG-1.3

Activity Against Oncogenic SmoA1 Mutant: Sant-2 vs. Cyclopamine

Sant-2 inhibits the constitutively active oncogenic Smo mutant SmoA1 (W539L) with an IC50 of 70 nM in the SmoA1-LIGHT2 cellular reporter assay. Cyclopamine and its derivatives fail to inhibit Gli reporter expression driven by this mutant, indicating a distinct mechanism of Smo antagonism [1] [2].

Oncogenic Smo mutant SmoA1 Drug-resistant mutant Hedgehog pathway

Divergent In Vivo Transcriptional Profile: Sant-2 vs. Cyclopamine and GANT-61

In zebrafish embryos, Sant-2 does not induce the cyclopamine-typical phenotype (cyclopia) or repress the same set of Hh-associated genes. Microarray analysis revealed that the gene expression pattern provoked by Sant-2 is distinct from both cyclopamine and GANT-61, indicating a divergent in vivo transcriptional profile despite similar cellular reporter gene assay outcomes [1] [2].

Transcriptomics Zebrafish model In vivo Gene expression Hh pathway

Comparative Cellular Potency: Sant-2 vs. SANT-1, Cyclopamine, and Vismodegib

Sant-2 exhibits an IC50 of 20–30 nM in the standard Shh-LIGHT2 cellular reporter assay. This places its potency in a defined range relative to key comparators: it is 1.5-fold less potent than SANT-1 (IC50 = 20 nM), approximately 10-fold more potent than cyclopamine (IC50 = 300 nM), and equipotent to vismodegib (<20 nM) [1] [2] [3].

IC50 Shh-LIGHT2 assay Smo antagonist Potency ranking

Sant-2 (CAS 329196-48-7) Application Scenarios: When to Prioritize This Smo Antagonist


Investigating Allosteric Modulation of the Smoothened Receptor

Use Sant-2 as a tool to probe allosteric sites on Smo. Its distinct binding mode, characterized by complete displacement of the agonist SAG-1.3 and partial inhibition of agonist radioligand binding, makes it essential for dissecting conformational dynamics and allosteric coupling mechanisms within the Hh pathway [1].

Modeling Drug-Resistant Hh Pathway Activation in Cancer

Employ Sant-2 in cellular models harboring the oncogenic SmoA1 (W539L) mutant. Unlike cyclopamine, Sant-2 retains inhibitory activity against this clinically relevant mutant, enabling studies of acquired resistance mechanisms and the screening of compounds that overcome Smo mutation-driven pathway reactivation [2].

Decoupling Cellular from Organismal Hh Pathway Effects

Utilize Sant-2 in parallel in vitro/in vivo experimental designs to investigate discrepancies between cellular reporter assays and whole-organism outcomes. The compound's divergent transcriptional profile in zebrafish embryos relative to cyclopamine provides a unique opportunity to study context-dependent Hh pathway modulation and off-target effects [3].

High-Throughput Screening and SAR Studies

Deploy Sant-2 as a reference antagonist in Hh pathway screening campaigns. Its well-characterized potency (IC50 = 20–30 nM in Shh-LIGHT2 cells) and robust cellular activity make it a reliable positive control for validating assay performance and benchmarking novel Smo antagonists in structure-activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sant-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.